1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
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Overview
Description
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a complex organic compound that features a triazole ring, a piperidine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or piperidines.
Scientific Research Applications
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethylphenyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylphenyl)ethanamine
- 1-(4-Ethylphenyl)ethanamine hydrochloride
- 1-(4-Phenoxyphenyl)ethanamine
Uniqueness
1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is unique due to its combination of a triazole ring, a piperidine ring, and an ethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. The presence of the triazole ring, in particular, can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-12-3-5-14(6-4-12)21-11-15(18-19-21)16(22)20-9-7-13(17)8-10-20/h3-6,11,13H,2,7-10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXENJXBISZJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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